DSP-0509
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSP-0509; DSP 0509; DSP0509; |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Dsp 0509
Rational Design and Synthesis of DSP-0509 as a Systemic TLR7 Agonist
This compound was rationally designed as a novel intravenous injectable small molecule TLR7 agonist frontiersin.orgnih.govaacrjournals.org. The primary objective behind its design was to create a compound that could be administered systemically while mitigating the systemic immune adverse effects often associated with other TLR7 agonists, such as cytokine release syndrome nih.govnih.govresearchgate.net. This was achieved by engineering this compound to have a short half-life and rapid excretion from the body frontiersin.orgnih.govaacrjournals.orgresearchgate.net. Its rapid elimination is partly attributed to its function as a substrate for organic anion transporting poly peptide (OATP) transporters, particularly in the kidney nih.govaacrjournals.orgnih.gov. This design strategy aims to balance potent immunostimulatory effects with a reduced risk of systemic inflammatory side effects nih.gov.
A key structural feature differentiating this compound from many conventional TLR7 agonists, such as Imiquimod, is its pyrimidine (B1678525) scaffold frontiersin.orgnih.gov. In contrast, typical TLR7 agonists previously reported often possess an imidazoquinoline backbone frontiersin.orgnih.gov. This distinct pyrimidine structure of this compound is hypothesized to contribute to its observed selectivity for TLR7 nih.govfrontiersin.org.
The design of this compound specifically incorporated features for effective systemic administration. It exhibits high water solubility, which is crucial for intravenous delivery aacrjournals.orgclinicaltrials.gov. Furthermore, it was engineered for rapid elimination from the body, with a reported half-life of less than 1 hour, specifically around 0.69 hours nih.govaacrjournals.org. This rapid clearance mechanism, partly mediated by OATP transporters, is a deliberate design choice to prevent excessive immune activation and subsequent systemic inflammatory side effects, which have been a significant drawback of existing TLR7 agonists frontiersin.orgnih.govaacrjournals.orgnih.govresearchgate.net. The intent was to develop an immunotherapy capable of prolonging the lives of patients with advanced solid tumors, either as monotherapy or in combination with other agents, by providing a safe and effective systemic TLR7-selective activity profile clinicaltrials.gov.
In Vitro Agonistic Profile and Selectivity of this compound
The in vitro characterization of this compound has demonstrated its specific agonistic activity towards TLR7 and its notable selectivity over TLR8.
This compound has shown potent agonistic activity on both human and murine TLR7 in reporter gene assays. In NF-kB/SEAP/293 cells engineered to stably express human TLR7, this compound exhibited an EC50 of 515 nM frontiersin.orgnih.govprobechem.com. Another study reported an EC50 of 316 nM for human TLR7 agonistic activity aacrjournals.org. For murine TLR7, the compound demonstrated an EC50 of 33 nM in similar reporter assays frontiersin.orgnih.govprobechem.com. Further data indicates a pEC50 of 6.5 ± 0.25 nM for human TLR7 and 7.5 nM for mouse TLR7 clinicaltrials.gov. These findings confirm this compound's ability to activate TLR7 in both human and mouse systems.
Table 1: this compound Agonistic Activity on Human and Murine TLR7
| Target | Assay System | EC50 (nM) | pEC50 (nM) clinicaltrials.gov |
| Human TLR7 | NF-kB/SEAP/293 cells stably expressing | 515 frontiersin.orgnih.govprobechem.com, 316 aacrjournals.org | 6.5 ± 0.25 |
| Murine TLR7 | NF-kB/SEAP/293 cells stably expressing | 33 frontiersin.orgnih.govprobechem.com | 7.5 |
A significant characteristic of this compound is its high selectivity for TLR7 over TLR8. Studies have shown that this compound exhibited no agonistic activity against TLR8 at concentrations up to 10 μM frontiersin.orgnih.govaacrjournals.org. This selectivity is considered a unique feature, as many previously reported TLR7 agonists, including R848, often possess dual agonistic activity for both TLR7 and TLR8 nih.govnih.govfrontiersin.org. The distinct expression profile of TLR8, which is broader in immune cells compared to TLR7, suggests that TLR7-selective agonists like this compound may offer a wider safety margin by potentially reducing the risk of systemic immune toxicity, including lower induction of inflammatory cytokines such as TNFα, compared to TLR7/8 dual agonists nih.govnih.govfrontiersin.orgfrontiersin.org.
Table 2: this compound Selectivity Profile
| Target | Agonistic Activity (EC50) |
| Human TLR7 | 515 nM frontiersin.orgnih.gov |
| Human TLR8 | > 10 μM (no activity) frontiersin.orgnih.govaacrjournals.org |
Mechanistic Elucidation of Dsp 0509 Mediated Immunomodulation
Induction of Soluble Immune Mediators
Release of Chemokines
DSP-0509 plays a role in modulating the cytokine and chemokine milieu within the TME. Studies have shown that administration of this compound leads to an increase in various cytokine and chemokine levels, which typically peak around 2 hours post-administration and return to baseline within 24 hours nih.gov. This induction of inflammatory mediators is crucial for shaping the immune landscape. Specifically, this compound has been observed to upregulate T cell-attracting chemokines, such as IP-10 (CXCL10), which are vital for guiding immune cells to the tumor site google.com.
Modulation of Immune Cell Subpopulations and Functions within the Tumor Microenvironment (TME)
This compound exerts broad effects on various immune cell subpopulations and their functions within the TME, contributing to an enhanced anti-tumor immune response.
Activation and Infiltration of Cytotoxic T Lymphocytes (CTLs)
This compound actively stimulates effector cells, including CD8 T lymphocytes, leading to the upregulation of interferon-gamma (IFNγ) expression nih.gov. This activation is a key component of its anti-tumor effects, as CTLs are critical for directly recognizing and eliminating cancer cells nih.govprnewswire.com. Research indicates that this compound enhances anti-tumor immune responses by inducing type I interferons, which in turn activate dendritic cells and CTLs frontiersin.orgnih.gov.
Furthermore, when this compound is combined with immune checkpoint blockade (e.g., anti-PD-1 antibody), a significant increase in the infiltration of CD8 T cells into tumors is observed frontiersin.orgnih.govresearchgate.net. This combination therapy also leads to an increased ratio of CD8 T cells within tumor-infiltrating lymphocytes (TILs) aacrjournals.org. Single-cell RNA sequencing (scRNA-seq) analysis has revealed that combination treatment with this compound and an anti-PD-1 antibody significantly increases the cluster of CD8 T cells expressing key effector molecules such as Granzyme B (Gzmb), Perforin 1 (Prf1), Cytotoxic T-Lymphocyte Associated Protein 4 (Ctla4), and Inducible T-cell Co-stimulator (Icos) researchgate.net.
Table 1: Impact of this compound on CD8 T Cells
| Immune Cell Parameter | This compound Monotherapy | This compound + Anti-PD-1 Combination | Reference |
| IFNγ Expression | Upregulated | Not explicitly detailed | nih.gov |
| CD8 T Cell Infiltration | Promoted | Significantly enhanced | frontiersin.orgnih.govresearchgate.net |
| CD8 T Cell Ratio in TILs | Increased | Significantly increased | aacrjournals.org |
| Expression of Gzmb, Prf1, Ctla4, Icos | Not explicitly detailed | Significantly increased cluster | researchgate.net |
Enhancement of Effector Memory T Cell Populations
This compound, particularly in combination with immune checkpoint blockers (ICBs) such as anti-PD-1 or anti-CTLA-4 antibodies, plays a crucial role in enhancing effector memory T cell populations nih.govresearchgate.netaacrjournals.org. This expansion of effector memory T cells (characterized as CD62LCD127 cells within the CD8 T cell gate) is observed in both peripheral blood and within the tumor microenvironment nih.govaacrjournals.org. The induction of these memory T cells is vital for establishing durable anti-tumor immunity, contributing to the rejection of re-challenged tumor growth and sustained therapeutic responses nih.govresearchgate.net.
Table 2: Effector Memory T Cell Expansion with this compound
| Treatment Regimen | Effector Memory T Cell Expansion (CD62LCD127) | Immune Memory Effect | Reference |
| This compound Monotherapy | Expanded | Not explicitly detailed | nih.gov |
| This compound + Anti-PD-1 | Significantly expanded in peripheral blood and tumor | Rejection of re-challenge | nih.govresearchgate.net |
| This compound + Anti-CTLA-4 | Upregulation observed | Not explicitly detailed | nih.gov |
Impact on Regulatory T Cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs)
This compound demonstrates an ability to mitigate the immunosuppressive functions of Myeloid-Derived Suppressor Cells (MDSCs) nih.govresearchgate.netresearchgate.net. Furthermore, it counteracts the inhibitory effects exerted by Regulatory T Cells (Tregs) on effector T cell proliferation nih.govfrontiersin.org. This compound has been shown to significantly reduce the differentiation of Tregs from CD4 T cells nih.govfrontiersin.org.
While this compound alone might lead to an increase in Treg presence within tumors, its combination with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor effectively reduces Treg infiltration within the tumor, leading to enhanced anti-tumor activity nih.govresearchgate.netresearchgate.netfrontiersin.org. This highlights the potential for combination strategies to overcome potential challenges in the TME.
Table 3: this compound's Effect on Immunosuppressive Cells
| Immune Cell Type | This compound Monotherapy Effect | This compound + IDO1 Inhibitor Combination Effect | Reference |
| MDSCs | Mitigates immunosuppressive function | Not explicitly detailed | nih.govresearchgate.netresearchgate.net |
| Tregs | Counteracts inhibitory effects on T cell proliferation; Reduces differentiation from CD4 T cells. May increase presence in tumors. | Effectively reduces Treg infiltration in tumors | nih.govfrontiersin.org |
Reprogramming of Tumor-Associated Macrophages (TAMs) towards an M1-like Phenotype
Tumor-Associated Macrophages (TAMs) are a critical component of the TME, often promoting tumor growth and immunosuppression in their M2-like phenotype nih.gov. This compound has demonstrated the capacity to reprogram TAMs towards an M1-like, anti-tumor phenotype nih.govresearchgate.netacs.org. Specifically, this compound targets CD206-high M2-type macrophages, activating them and inducing a phenotypic shift towards the anti-tumor M1-type acs.org. This reprogramming enhances the tumoricidal activity of macrophages nih.govfrontiersin.org. Single-cell RNA sequencing analysis has revealed a marked increase in the M1-like macrophage cluster within the tumor microenvironment following treatment with this compound in combination with an anti-PD-1 antibody nih.govresearchgate.net.
Table 4: Reprogramming of Tumor-Associated Macrophages by this compound
| Macrophage Phenotype | This compound Effect | Key Outcome | Reference |
| M2-like TAMs | Targeted and activated; Induced phenotypic change to M1-like | Enhanced tumoricidal activity | nih.govresearchgate.netfrontiersin.orgacs.org |
| M1-like Macrophages | Marked increase in cluster (especially with anti-PD-1) | Anti-tumor immune response | nih.govresearchgate.net |
Preclinical Efficacy Studies in Oncological Models
Anti-tumor Activity of DSP-0509 Monotherapy in Syngeneic Mouse Models
Studies in syngeneic mouse models, which utilize immunocompetent mice, have been instrumental in demonstrating the T-cell-dependent anti-tumor effects of this compound. frontiersin.org The compound has shown significant tumor growth inhibitory activity across a range of tumor types. nih.govnih.gov
Inhibition of Primary Tumor Growth
As a monotherapy, this compound has demonstrated significant suppression of primary tumor growth. aacrjournals.org For instance, in a murine model of colorectal cancer using CT26 cells, weekly intravenous administration of this compound resulted in significant inhibition of tumor growth compared to control groups. nih.govfrontiersin.org Similar efficacy has been observed in other models, including LM8 osteosarcoma. frontiersin.org The anti-tumor activity is dependent on a functional immune system, as the compound showed no clear tumor growth inhibition in nude mice (which lack T-cells) engrafted with CT26 cells. nih.gov
Suppression of Metastatic Lesions
Beyond its effects on primary tumors, this compound has also shown the ability to control metastatic disease. In the LM8 osteosarcoma mouse model, which is known for developing lung metastases, intravenous administration of this compound not only reduced the growth of the primary subcutaneous tumor but also suppressed the number of lung metastatic nodules. nih.govnih.govresearchgate.netfrontiersin.orgaacrjournals.org This indicates that the systemic immune activation induced by this compound can effectively target cancer cells at distant sites. aacrjournals.orgresearchgate.net
Efficacy Spectrum Across Diverse Tumor Models
The anti-tumor efficacy of this compound monotherapy has been evaluated across a spectrum of syngeneic mouse models, revealing varied responsiveness. Significant tumor growth inhibition was observed in models such as CT26 (colorectal carcinoma), LM8 (osteosarcoma), MC38 (colon adenocarcinoma), A20 (B-cell lymphoma), SCCVII (squamous cell carcinoma), and EMT6 (breast cancer). frontiersin.org However, in other models like the 4T1 mammary carcinoma and Renca renal carcinoma, the monotherapy effect was less pronounced. frontiersin.orgnih.gov This differential efficacy highlights the importance of the tumor's specific characteristics in determining its susceptibility to TLR7-mediated immune attack. frontiersin.org
| Tumor Model | Cancer Type | Monotherapy Efficacy |
| CT26 | Colorectal Carcinoma | Significant tumor growth inhibition nih.govfrontiersin.orgaacrjournals.org |
| LM8 | Osteosarcoma | Significant suppression of primary and metastatic tumor growth nih.govresearchgate.netfrontiersin.orgaacrjournals.orgnih.govnih.gov |
| 4T1 | Mammary Carcinoma | No significant tumor growth inhibition as monotherapy frontiersin.orgnih.govaacrjournals.org |
| EMT6 | Breast Cancer | Significant tumor growth inhibitory effect frontiersin.org |
| Renca | Renal Carcinoma | No significant tumor-growth inhibitory effect frontiersin.org |
| A20 | B-cell lymphoma | Significant tumor growth inhibitory effect frontiersin.org |
| MC38 | Colon adenocarcinoma | Significant tumor growth inhibitory effect frontiersin.org |
| SCCVII | Squamous cell carcinoma | Significant tumor growth inhibitory effect frontiersin.org |
Determinants of Monotherapy Efficacy: Tumor Immunological Landscape
Research indicates that the effectiveness of this compound monotherapy is not uniform across all tumor types but is instead influenced by the pre-existing immunological state of the tumor microenvironment.
Correlation with Baseline Tumor-Infiltrating Lymphocyte (TIL) Profile, particularly CD8+ T cells
A key predictive factor for the anti-tumor activity of this compound is the baseline infiltration of CD8+ T cells within the tumor. nih.govfrontiersin.org Studies have shown a positive correlation between higher levels of pre-treatment CD8+ T cell infiltration and stronger anti-tumor efficacy. nih.govresearchgate.netfrontiersin.org Tumors with a "T-cell inflamed" or "hot" phenotype, characterized by a high density of these cytotoxic T cells, tend to be more responsive to this compound. researchgate.netaacrjournals.org Conversely, tumors with low CD8+ T cell infiltration are generally less responsive. frontiersin.orgaacrjournals.org This suggests that this compound's mechanism relies on amplifying a pre-existing, albeit potentially suppressed, anti-tumor T-cell response. frontiersin.org
Influence of Tumor Mutational Burden on Responsiveness
Tumor mutational burden (TMB), which is the number of mutations within a tumor's genome, can lead to the formation of neoantigens that the immune system can recognize as foreign. The anti-tumor activity of this compound has been associated with tumors that have higher mutation rates. researchgate.netaacrjournals.org For example, the responsive CT26 model is known to have a high mutation rate, whereas the less responsive 4T1 model has a low mutation rate. aacrjournals.org This correlation suggests that a higher TMB may contribute to a more immunogenic tumor landscape, making it more susceptible to immune-based therapies like TLR7 agonists. aacrjournals.org However, TMB is not a universal biomarker, and its predictive value is often dependent on the specific cancer type and its correlation with T-cell infiltration. drugdiscoverynews.com The efficacy of this compound is likely dependent on an interplay between a sufficient neoantigen load to stimulate T-cells and a tumor microenvironment that permits their infiltration and function. researchgate.netaacrjournals.org
Synergistic Therapeutic Strategies Employing Dsp 0509
Combination with Immune Checkpoint Blockade (ICB)
The combination of DSP-0509 with immune checkpoint blockers (ICBs) has demonstrated enhanced anti-tumor efficacy and favorable immunological shifts within the tumor microenvironment. This synergistic approach aims to overcome limitations of monotherapy and improve patient outcomes. americanelements.combiosynth.comnih.gov
Enhanced Anti-tumor Efficacy with Anti-PD-1 Antibodies
This compound, when combined with anti-PD-1 antibodies, significantly enhances tumor growth inhibition compared to either monotherapy. In mouse models, such as CT26, 4T1, and LM8 tumor-bearing mice, this combination has shown marked suppression of tumor growth, with some instances of complete tumor regression. For example, in CT26 model mice, the combination of this compound and anti-PD-1 antibody led to enhanced tumor-growth inhibitory effects. americanelements.combiosynth.comnih.gov
Table 1: Anti-tumor Efficacy of this compound in Combination with Anti-PD-1 Antibody in Mouse Models
| Mouse Model | Treatment Group | Observed Efficacy | Reference |
| CT26 | This compound + Anti-PD-1 | Significantly enhanced tumor growth inhibition; complete regression in some animals. | americanelements.combiosynth.comnih.gov |
| 4T1 | This compound + Anti-PD-1 | Significantly enhanced tumor growth inhibition. | americanelements.com |
| LM8 | This compound + Anti-PD-1 | Enhanced tumor growth inhibition. | americanelements.combiosynth.com |
Synergistic Effects with Anti-CTLA-4 Antibodies
Beyond anti-PD-1, this compound also exhibits synergistic anti-tumor efficacy when combined with anti-CTLA-4 antibodies. In CT26 subcutaneous inoculation model mice, treatment with this compound combined with anti-CTLA-4 antibody resulted in significant tumor growth inhibitory activity compared to vehicle or anti-CTLA-4 antibody monotherapy. This indicates that this compound's immune-modulating effects are broadly synergistic with different classes of immune checkpoint blockers. americanelements.com
Immunological Shifts within the Tumor Microenvironment by Combination Therapy
The synergistic anti-tumor effects observed with this compound and ICBs are underpinned by profound immunological shifts within the tumor microenvironment (TME). Analyses, including nCounter assays and single-cell RNA sequencing (scRNA-seq), have revealed several key changes:
Immune Cell Infiltration: The combination of this compound with anti-PD-1 antibody significantly enhances the infiltration of various immune cells, including cytotoxic T cells and M1-like macrophages, into the tumor. americanelements.comnih.gov
T Cell Activation and Expansion: Combination therapy leads to an increased presence and activation of CD8+ T cells, which are crucial for anti-tumor immunity. It also promotes the expansion of effector memory T cells in both peripheral blood and the tumor, contributing to long-term immune memory and rejection of tumor re-challenge. americanelements.combiosynth.comnih.gov
Pathway Activation: Key immune pathways such as T cell function and antigen presentation pathways are significantly activated in the combination group. This indicates a robust immune activation peak in the TME, dramatically enhancing anti-tumor immune activity. americanelements.com
Macrophage Polarization: this compound combined with anti-PD-1 has been shown to increase the level of M1-like macrophages in the TME. M1 macrophages are pro-inflammatory and contribute to anti-tumor responses. nih.gov
Table 2: Immunological Changes in Tumor Microenvironment with this compound + Anti-PD-1 Combination
| Immunological Parameter | Observed Change (vs. Monotherapy) | Reference |
| CD8+ T cell infiltration | Increased | americanelements.combiosynth.comnih.gov |
| Cytotoxic T cell infiltration | Increased | americanelements.com |
| Effector memory T cell expansion | Increased | americanelements.combiosynth.com |
| M1-like macrophage levels | Increased | nih.gov |
| T cell function pathway | Activated | americanelements.combiosynth.com |
| Antigen presentation pathway | Activated | americanelements.combiosynth.com |
Integration with Other Anti-cancer Modalities
Beyond immune checkpoint blockade, this compound demonstrates combinatorial benefits with other established and emerging anti-cancer treatments.
Augmentation of Anti-tumor Activity with Radiation Therapy (RT)
Radiation therapy (RT) is a standard cancer treatment known to modulate the tumor immune response. Combining this compound with RT has been shown to enhance anti-tumor activity in various mouse models, including CT26, LM8, and 4T1. This combination leads to increased tumor lytic activity by spleen cells and an elevated level of cytotoxic T lymphocytes (CTLs) in the spleens of completely cured mice. Furthermore, analysis of tumor-derived mRNA revealed that the combination of RT and this compound strongly increased the expression of anti-tumor effector molecules, such as Gzmb and Il12.
Table 3: Anti-tumor Effects of this compound in Combination with Radiation Therapy
| Mouse Model | Observed Efficacy | Immunological Impact | Reference |
| CT26 | Enhanced anti-tumor activity; complete cures observed. | Increased tumor lytic activity; increased CTLs; increased Gzmb and Il12 expression. | |
| LM8 | Enhanced anti-tumor activity. | (Implied similar to CT26 model) | |
| 4T1 | Enhanced anti-tumor activity. | (Implied similar to CT26 model) |
Combinatorial Effects with Targeted Immunomodulators (e.g., AXL Inhibitors, IDO1 Inhibitors)
This compound's mechanism of action, involving the modulation of diverse immune cells, makes it compatible with other immune-modulating agents.
AXL Inhibitors: The combination of this compound with AXL inhibitors, such as TP-0903, has demonstrated enhanced anti-tumor activity. AXL inhibition in bone marrow-derived macrophages (BMDMs) further amplified this compound-stimulated TNFα secretion while significantly reducing IL-10 secretion. This suggests that AXL inhibitors can enhance the anti-tumor immune activity of this compound by promoting the activation of myeloid cells within the tumor microenvironment. nih.gov
IDO1 Inhibitors: While this compound alone can lead to an increase in regulatory T cells (Tregs) within tumors, combining it with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor effectively reduces Treg infiltration. This combination therapy has been shown to enhance anti-tumor activity by mitigating the immunosuppressive effects of Tregs and preventing CD8+ T cell exhaustion. nih.gov
Table 4: Combinatorial Effects of this compound with Targeted Immunomodulators
| Immunomodulator | Example Compound | Observed Effect with this compound | Immunological Impact | Reference |
| AXL Inhibitor | TP-0903 | Enhanced anti-tumor activity. | Amplified TNFα secretion; reduced IL-10 secretion; enhanced myeloid cell activation. | nih.gov |
| IDO1 Inhibitor | (Not specified) | Enhanced anti-tumor activity. | Reduced Treg infiltration; prevented CD8+ T cell exhaustion. | nih.gov |
Advanced Immunological Profiling and Biomarker Discovery
Single-Cell RNA Sequencing (scRNA-seq) Analysis of Tumor-Infiltrating Immune Cells
Single-cell RNA sequencing (scRNA-seq) has been employed to dissect the complex effects of DSP-0509 on the tumor microenvironment at a granular level. nih.govnih.govfrontiersin.org This high-resolution analysis provides detailed insights into how the compound modulates the dynamics and functional states of various immune cell populations infiltrating the tumor. nih.govnih.govfrontiersin.org
Studies utilizing scRNA-seq on tumor-infiltrating lymphocytes (TILs) from tumor-bearing mouse models have revealed that systemic administration of this compound induces a significant shift in the composition of the immune infiltrate. nih.govnih.govfrontiersin.org The treatment leads to an expansion of several key anti-tumor immune cell populations. nih.govfrontiersin.org
Specifically, this compound administration has been shown to increase the presence of Natural Killer (NK) cells and CD4+ T cells within the tumor. nih.govfrontiersin.orgresearchgate.net As a Toll-like receptor 7 (TLR7) agonist, this compound activates myeloid cells, including dendritic cells (DCs) and macrophages, which are crucial for initiating adaptive immunity. nih.govresearchgate.net When combined with an anti-PD-1 antibody, this compound treatment also led to a marked increase in M1-like macrophages, which are associated with anti-tumor activity. nih.gov While this compound has been previously shown to stimulate CD8+ T cell activation and infiltration, scRNA-seq analysis confirms its broader impact on a diverse array of immune cells. nih.govfrontiersin.org
| Immune Cell Type | Effect of this compound Treatment |
|---|---|
| Natural Killer (NK) Cells | Expansion |
| CD4+ T Cells | Expansion |
| CD8+ T Cells | Activation and Infiltration |
| Macrophages | Activation (Marked increase in M1-like macrophages with combination therapy) |
| Dendritic Cells (DCs) | Activation |
Beyond altering cell populations, this compound modulates the gene expression profiles of immune cells, pushing them towards a more activated, anti-tumor state. When this compound was administered in combination with an anti-PD-1 antibody, scRNA-seq analysis identified a significant increase in a cluster of CD8+ T cells expressing genes indicative of effector function and activation. nih.gov
This gene signature included heightened expression of Gzmb (Granzyme B) and Prf1 (Perforin 1), two critical genes for cytotoxic T-cell-mediated killing of tumor cells. nih.gov Additionally, the expression of immune checkpoint and costimulatory molecules such as Ctla4 and Icos was also upregulated in this CD8+ T cell cluster. nih.gov Furthermore, this compound treatment has been associated with increased expression of genes related to myeloid cell activation, including Tnf (Tumor Necrosis Factor alpha) and Cd86. nih.gov
| Gene | Associated Function | Expression Change with this compound Combination Therapy |
|---|---|---|
| Gzmb (Granzyme B) | Cytotoxic Effector Molecule | Increased |
| Prf1 (Perforin 1) | Cytotoxic Effector Molecule | Increased |
| Ctla4 | Immune Checkpoint / T-Cell Regulation | Increased |
| Icos | T-Cell Costimulation | Increased |
| Tnf (TNFα) | Pro-inflammatory Cytokine | Increased |
| Cd86 | Myeloid and B-Cell Activation Marker | Increased |
Bulk Gene Expression Profiling by qRT-PCR and NanoString Assays
Analysis of the tumor-immune microenvironment using NanoString technology has demonstrated that this compound, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, robustly enhances pro-inflammatory and anti-tumor gene expression signatures. frontiersin.orgnih.gov This combination therapy was found to activate the T-cell function pathway and the antigen presentation pathway within the tumor. frontiersin.orgnih.gov
Further studies combining this compound with radiation therapy showed a strong increase in the expression of genes associated with CD8+ T cells and myeloid cells. nih.gov This included significant upregulation of Cd8a, Gzmb, Prf1, Cxcl9, and Cd86, indicating a heightened cytotoxic T-cell response and enhanced myeloid cell activation within the tumor tissue. nih.gov These findings confirm that this compound shifts the balance within the tumor from an immunosuppressive to a pro-inflammatory state that is conducive to tumor rejection. nih.gov
Identification of Predictive Biomarkers for this compound Efficacy
A critical goal in oncology is the identification of predictive biomarkers to select patients most likely to respond to a given therapy. hematologyandoncology.net For this compound, research has focused on the pre-existing immune landscape of the tumor as a key determinant of treatment success. frontiersin.org
Research across several syngeneic mouse tumor models has revealed a positive correlation between the baseline infiltration of CD8+ T cells in the tumor and the anti-tumor efficacy of this compound. frontiersin.orgnih.gov Tumor models with high pre-treatment levels of CD8+ T cells tended to show a stronger response to this compound monotherapy, while those with low infiltration were less responsive. frontiersin.org
This suggests that a pre-existing, albeit potentially suppressed, anti-tumor T-cell response is a key factor for the drug's mechanism of action. frontiersin.org Therefore, the level of CD8+ T cell infiltration before treatment initiation stands out as a primary predictive biomarker for the anti-tumor activity of this compound. frontiersin.orgnih.gov This finding is crucial for designing future clinical trials and for the potential selection of patients who would derive the most benefit from this therapy. frontiersin.org
| Predictive Biomarker | Correlation with this compound Efficacy |
|---|---|
| Pre-treatment Tumor CD8+ T Cell Infiltration | Positive Correlation (Higher infiltration predicts better anti-tumor activity) |
CD206 Expression on Tumor-Associated Macrophages for Conjugated Forms
The development of conjugated forms of this compound aims to enhance its therapeutic index by specifically targeting certain immune cells within the tumor microenvironment (TME). One such approach involves a dextran-based conjugate, termed D-TAC (dextran-based TAM targeting activating conjugate), which leverages the expression of the mannose receptor CD206 on tumor-associated macrophages (TAMs) for targeted delivery. nih.govacs.org
CD206 is highly expressed on M2-like macrophages, a subtype of TAMs generally associated with immunosuppressive and pro-tumoral functions. nih.gov To exploit this, researchers have developed a conjugate named 5DEX-0509R, which links this compound to a low molecular weight dextran (B179266). nih.gov This design is intended to target these CD206-high M2-type macrophages, activate them via the TLR7 agonism of this compound, and repolarize them into an anti-tumor M1-like phenotype. nih.govacs.org
Preclinical research has demonstrated the efficacy of this strategy. Studies using single-cell RNA sequencing on tumor-infiltrating lymphocytes revealed that treatment with 5DEX-0509R led to the disappearance of the CD206-high macrophage cluster within the tumor. nih.gov This indicates that the conjugate is mainly incorporated by CD206-high M2-like TAMs, subsequently altering their phenotype. nih.gov The antitumor effect of 5DEX-0509R was shown to be dependent on the expression of CD206 on TAMs, highlighting the specificity of this targeting approach. nih.gov
Further studies confirmed the conjugate's ability to preferentially activate human M2-type macrophages that express CD206. While the unconjugated this compound induced a stronger TNFα response from peripheral blood mononuclear cells (PBMCs), which have low CD206 expression, the 5DEX-0509R conjugate was more effective at inducing TNFα release from in-vitro differentiated, CD206-expressing M2 macrophages. acs.org This selective activation of M2 macrophages underscores the potential of using CD206 as a target for delivering immunomodulatory agents like this compound directly to the immunosuppressive TME. acs.org
Table 1: Effect of this compound Conjugation on Human Immune Cell Activation
| Cell Type | CD206 Expression | Response to this compound | Response to 5DEX-0509R (Conjugate) |
|---|---|---|---|
| PBMCs | Low / None | High TNFα Production | Lower TNFα Production |
| M2 Macrophages | High | Moderate TNFα Production | High TNFα Production |
Differentiation between Immunologically "Hot" and "Cold" Tumors
The efficacy of this compound has been observed to correlate with the pre-existing immune status of the tumor, often categorized as immunologically "hot" or "cold". aacrjournals.org "Hot" tumors, or immune-inflamed tumors, are characterized by the significant infiltration of T cells and are generally more responsive to immunotherapies. nih.govcriver.com Conversely, "cold" tumors lack T cell infiltration and have an immunosuppressive microenvironment, making them resistant to such treatments. nih.govcriver.com
Preclinical studies have shown that the anti-tumor activity of this compound as a monotherapy is more pronounced in tumor models with a "hot" microenvironment. aacrjournals.org Its effectiveness tends to be stronger in tumors with high baseline levels of CD8+ T cell infiltration. aacrjournals.orgnih.gov For instance, intravenous administration of this compound significantly suppressed tumor growth in the CT26 mouse model, which is considered "hot" due to high T cell inflammation and high mutation rates. aacrjournals.orgresearchgate.net In contrast, the compound showed minimal effect in the 4T1 model, which is characterized as "cold" with low CD8+ T cell infiltration and an immune-suppressive TME. aacrjournals.orgresearchgate.net
Gene expression analysis of these models supports the distinction:
CT26 ("Hot") Tumors: Highly expressed T cell inflamed genes such as Ifng, Fasl, and Il15 at baseline. aacrjournals.org
4T1 ("Cold") Tumors: Highly expressed immune-suppressive genes like Il10 and Csf3. aacrjournals.org
A key therapeutic strategy is to convert "cold" tumors into "hot" tumors to render them susceptible to immunotherapy. nih.gov While this compound alone may be insufficient in "cold" tumors, its combination with immune checkpoint inhibitors (ICIs) has shown the potential to overcome this resistance. The combination of this compound with an anti-PD-1 antibody suppressed tumor growth not only in the responsive CT26 model but also in the resistant 4T1 model. aacrjournals.org This combination therapy was found to increase the expression of IFN-gamma signature genes (Ifng, Cxcl10, Gzmb) in both tumor types, suggesting a shift toward a more inflamed, or "hot," microenvironment. aacrjournals.org These findings suggest that this compound, particularly when combined with ICIs, can help modulate the TME, potentially turning an immunologically "cold" tumor into a "hot" one that is more responsive to treatment. aacrjournals.org
Table 2: this compound Efficacy Based on Tumor Immune Phenotype
| Tumor Model | Baseline Immune Phenotype | Key Characteristics | Monotherapy Efficacy |
|---|---|---|---|
| CT26 | "Hot" | High CD8+ T cell infiltration, high mutation rate, T-cell inflamed gene expression. | Significant tumor suppression. |
| 4T1 | "Cold" | Low CD8+ T cell infiltration, low mutation rate, immune-suppressive gene expression. | Minimal anti-tumor activity. |
Pharmacological Characterization in Preclinical Models
Pharmacokinetics (PK) in Experimental Animal Systems
The pharmacokinetic profile of DSP-0509 is characterized by its systemic availability and rapid elimination, which is a deliberate design feature to prevent excessive immune activation. nih.govfrontiersin.org
Studies in mouse models have demonstrated that this compound is rapidly cleared from the body following intravenous administration. nih.govresearchgate.net In a study involving CT26 tumor-bearing Balb/c mice, the concentration of this compound in the blood fell below the lower limit of quantification within 6 hours after an intravenous bolus. nih.gov The compound exhibits a short half-life of 0.69 hours in mice. nih.govresearchgate.net Furthermore, its relatively low volume of distribution (2.2 L/kg) suggests limited distribution into tissues and contributes to its rapid excretion from the body. nih.gov
| Parameter | Value | Animal Model |
|---|---|---|
| Half-life (t1/2) | 0.69 hours | CT26 Tumor-Bearing Mice |
| Volume of Distribution (Vd) | 2.2 L/kg | CT26 Tumor-Bearing Mice |
| Time to Undetectable Levels | < 6 hours | CT26 Tumor-Bearing Mice |
The rapid clearance of this compound is partly attributable to the involvement of specific transporters. nih.gov Research indicates that the organic anion transporting polypeptide (OATP) functions as an efflux transporter for this compound in the kidneys. nih.govresearchgate.net This suggests that this compound is a substrate for the OATP transporter, which plays a role in its active excretion and contributes to its short half-life. nih.govfrontiersin.org
Pharmacodynamics (PD) in Preclinical Models
The pharmacodynamic effects of this compound are centered on its ability to stimulate the innate and adaptive immune systems through TLR7 activation.
As a TLR7 agonist, this compound activates immune cells, such as dendritic cells, leading to the induction and secretion of various inflammatory cytokines. nih.govnih.govmedical-xprt.com Studies in preclinical models show that intravenous administration of this compound leads to a systemic cytokine response, including the production of type I interferons like IFNα. nih.govresearchgate.net This induction is strictly TLR7-dependent, as the effect is not observed in TLR7 knockout mice. researchgate.net
The kinetics of cytokine induction have been evaluated in CT26 tumor-bearing mice, where cytokine concentrations were measured in the blood at 2, 6, and 24 hours post-administration. nih.gov Interestingly, repeated stimulation with a TLR7 agonist can lead to tolerance, resulting in a weaker cytokine response. nih.gov When a second dose of this compound was administered, the magnitude of IFNα induction was influenced by the dosing interval, with 1 and 3-day intervals being insufficient to produce a response comparable to the initial dose. nih.gov In addition to type I interferons, this compound has been shown to induce IL-7 in bone marrow-derived dendritic cells (BMDCs). nih.gov
| Cytokine | Effect | Cell/System | Note |
|---|---|---|---|
| Type I Interferons (e.g., IFNα) | Induced | In vivo (mice), Human pDCs | TLR7-dependent induction |
| IL-7 | Induced | Bone Marrow-Derived Dendritic Cells (BMDCs) | - |
| IL-15 | Increased | CT26 model (in combination therapy) | - |
The administration of this compound results in the activation of a broad range of immune cells in both peripheral blood and various tissues. nih.govfrontiersin.org The compound directly activates dendritic cells via TLR7, which is a critical step in initiating an adaptive immune response. nih.govmedical-xprt.com This leads to the subsequent activation of cytotoxic T-lymphocytes (CTLs). medical-xprt.comcancer.gov
In mouse tumor models, this compound treatment has been shown to expand populations of effector memory T cells in both the peripheral blood and within tumors. nih.govnih.gov Single-cell RNA sequencing analysis of tumor-infiltrating lymphocytes revealed that this compound induces an expansion of various immune cell populations, including Natural Killer (NK) cells, CD4+ T cells, and CD4+ regulatory T cells (Tregs). nih.govfrontiersin.org Furthermore, when combined with an anti-PD-1 antibody, this compound increased the presence of M1-like macrophages in the tumor microenvironment. nih.govfrontiersin.org The anti-tumor effects of this compound are dependent on T-cells, and a positive correlation has been observed between the baseline infiltration of CD8+ T cells in the tumor and the subsequent efficacy of the treatment. nih.govfrontiersin.org
Methodological Approaches in Dsp 0509 Research
In Vitro Assay Systems
In vitro studies are crucial for understanding the direct cellular and molecular effects of DSP-0509, providing foundational insights into its mechanism of action.
The agonistic activity of this compound on Toll-like receptors has been rigorously assessed using reporter gene assay systems. Specifically, NF-κB/SEAP/293 cells, stably expressing human TLR7, human TLR8, or mouse TLR7, have been employed. This compound demonstrated potent agonistic activity on both human TLR7 and murine TLR7. For human TLR7, the half-maximal effective concentration (EC50) was determined to be 515 nM, while for murine TLR7, it was 33 nM nih.govfrontiersin.org. Notably, this compound exhibited selective agonistic activity, showing no significant activity against human TLR8 at concentrations up to 10 µM nih.govfrontiersin.orgaacrjournals.org. This selectivity differentiates this compound from some other TLR7 agonists that also possess TLR8 agonistic activity nih.govfrontiersin.org.
Table 1: this compound TLR Agonistic Activity in Reporter Gene Assays
| Cell Line/Target | EC50 (nM) | Selectivity | Reference |
| Human TLR7 | 515 | Selective | nih.govfrontiersin.org |
| Murine TLR7 | 33 | Selective | nih.govfrontiersin.org |
| Human TLR8 | >10,000 | No activity | nih.govfrontiersin.orgaacrjournals.org |
This compound's impact on various immune cell populations and their functions has been investigated through diverse cell culture and co-culture assays.
Treg Suppression and Differentiation: this compound has been shown to mitigate the suppressive effect of regulatory T cells (Tregs) on T cells, indicating its potential as an immunomodulator nih.gov. In co-culture systems where CD4+ T cells were co-cultured with CD11c+ dendritic cells (DCs) in the presence of TGFβ to induce Treg differentiation, this compound significantly reduced the percentage of Treg differentiation from CD4+ T cells nih.govaacrjournals.orgfrontiersin.org. Furthermore, this compound consistently enhanced the proliferation of CD4+ T cells, independent of the CD4+ T cell:Treg ratio, counteracting the inhibitory effects of Tregs on effector T cell proliferation nih.gov.
Bone Marrow-Derived Macrophage/Dendritic Cell (BMDM/BMDC) Assays: this compound activated bone marrow-derived dendritic cells (BMDCs), leading to the induction of inflammatory cytokines, including type I interferons, and an elevation of MHC class II expression nih.govfrontiersin.orgfrontiersin.org. This activation suggests that this compound stimulates dendritic cells through TLR7 frontiersin.org. In bone marrow-derived macrophages (BMDMs), this compound stimulated the secretion of tumor necrosis factor-alpha (TNFα) nih.govresearchgate.netnih.gov. When combined with the AXL inhibitor TP-0903, this compound-stimulated TNFα secretion was further amplified, while interleukin-10 (IL-10) secretion was reduced, suggesting enhanced macrophage activation nih.govresearchgate.netnih.gov.
Myeloid-Derived Suppressor Cell (MDSC) Suppression: Studies have explored the influence of this compound on the immunosuppressive functionality of myeloid-derived suppressor cells (MDSCs). In a CD8+ T cell suppression assay, where CD8+ T cells were co-cultured with monocytic MDSCs (mMDSCs), this compound restored the proliferation of CD8+ T cells that were suppressed by mMDSCs nih.govaacrjournals.org. This finding aligns with previous reports on the inhibitory effect of TLR7 agonists on MDSC immunosuppressive properties nih.govresearchgate.net.
Macrophage Cytotoxicity: The tumoricidal activity of tumor-associated macrophages (TAMs) has been evaluated in an ex vivo system. TAMs (CD11b+ F4/80+ cells) were isolated from CT26-Her2 tumor-bearing mice that had been treated with or without this compound to assess the compound's impact on their anti-tumor functionality nih.gov.
In Vivo Preclinical Models
In vivo preclinical models are essential for evaluating the systemic effects, efficacy, and target validation of this compound in a complex biological environment.
This compound has demonstrated anti-tumor efficacy in various syngeneic tumor-bearing mouse models. It has been shown to inhibit tumor growth in models such as LM8 mouse osteosarcoma, CT26 colorectal cancer, and 4T1 breast cancer nih.govaacrjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netclinicaltrials.govdntb.gov.uaresearchgate.netacs.orgresearchgate.net. In the LM8 model, this compound not only suppressed the growth of subcutaneous primary lesions but also reduced lung metastatic lesions nih.govfrontiersin.orgaacrjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netdntb.gov.ua.
Table 2: Efficacy of this compound in Syngeneic Tumor-Bearing Mouse Models
Combination therapies involving this compound have demonstrated enhanced anti-tumor activity. For instance, in the CT26 model, the combination of this compound with an anti-PD-1 antibody significantly enhanced tumor growth inhibition compared to monotherapy nih.govfrontiersin.orgaacrjournals.orgfrontiersin.orgresearchgate.netdntb.gov.ua. Similar synergistic anti-tumor efficacy was observed with anti-CTLA-4 antibody nih.govfrontiersin.orgresearchgate.netdntb.gov.uaacir.org. The combination of this compound with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, such as Epacadostat, also enhanced anti-tumor activity by reducing Treg infiltration within the tumor nih.govfrontiersin.orgresearchgate.netresearchgate.net. Furthermore, combining this compound with an AXL inhibitor (TP-0903) led to increased efficacy nih.govresearchgate.netnih.gov. This compound has also been shown to enhance the anti-tumor activity of radiation therapy in CT26, LM8, and 4T1 inoculated mouse models aacrjournals.orgresearchgate.netresearchgate.net.
Genetic knockout models play a critical role in validating the specific molecular target of this compound. Studies using TLR7 knockout mice have confirmed that this compound's in vivo activity is TLR7-dependent. Intravenous administration of this compound induced a marked increase in plasma concentrations of cytokines such as IFNα, TNFα, and IP-10 in wild-type mice. However, the secretion of these cytokines was dramatically attenuated in TLR7 knockout mice, providing strong evidence that this compound exerts its systemic cytokine response through TLR7 activation nih.govaacrjournals.orgfrontiersin.org.
Analytical Techniques for Immune Profiling and Molecular Analysis
Comprehensive analytical techniques are employed to understand the intricate immune responses and molecular changes induced by this compound.
Single-Cell RNA Sequencing (scRNA-seq): This advanced technique has been utilized to examine the impacts of this compound, both alone and in combination with other agents like anti-PD-1, on the immune cell composition within the tumor microenvironment nih.govfrontiersin.orgresearchgate.net. scRNA-seq analysis of tumor-infiltrating lymphocytes (TILs) revealed that this compound induced the infiltration and expansion of various immune cell populations, including Natural Killer (NK) cells, CD4+ T cells, and CD4+ regulatory T cells (Tregs) nih.govfrontiersin.orgresearchgate.net. The combination treatment with anti-PD-1 significantly increased the cluster of effector-like CD8+ T cells expressing markers such as Gzmb, Prf1, Ctla4, and Icos nih.govresearchgate.net. It also led to a marked rise in the M1-like macrophage cluster in the tumor microenvironment nih.govresearchgate.net.
nCounter Analysis: The nCounter system has been used for comprehensive analysis of immune-related mRNA expression in whole tumor samples. This technique revealed that the combination of this compound with an anti-PD-1 antibody enhanced infiltration by multiple immune cells, including cytotoxic T cells, and activated T cell function and antigen presentation pathways in the tumor microenvironment nih.govfrontiersin.orgresearchgate.netebi.ac.uk.
Flow Cytometry: Flow cytometry is widely used for detailed immune cell profiling in various compartments, including tumor-infiltrating lymphocytes (TILs), peripheral blood, and spleen. This technique allows for the quantification and phenotypic characterization of different immune cell populations, such as CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), effector memory T cells (CD62L-CD44+), and myeloid cells nih.govaacrjournals.orgnih.govaacrjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netacir.org. For instance, flow cytometry has been used to analyze the frequency of CD8+ T cells at the tumor site and the percentage of effector memory T cells aacrjournals.orgresearchgate.net.
ELISA and Luminex Assays: These immunoassay techniques are employed to measure the concentrations of various cytokines and chemokines in plasma and cell culture supernatants. Key cytokines measured include IFNα, TNFα, IP-10 (CXCL10), and IL-10 nih.govaacrjournals.orgfrontiersin.orgnih.govfrontiersin.orgclinicaltrials.govacs.org. These assays are crucial for assessing systemic immune activation and the inflammatory response induced by this compound both in vitro and in vivo nih.govaacrjournals.orgfrontiersin.orgfrontiersin.org.
Quantitative Real-Time Polymerase Chain Reaction (qPCR): qPCR is utilized to analyze the mRNA expression levels of immune-related genes in various cell types and tumor samples. Genes such as Cxcl10, Gzmb, Tnf, Ifng, Stat1, Ido1, and H2-Ab1 have been examined to understand the molecular pathways activated by this compound nih.govaacrjournals.orgresearchgate.netfigshare.com. For example, qPCR analysis of mRNA isolated from treated tumors showed that the combination of radiation therapy and this compound strongly increased the expression of anti-tumor effector molecules, including Gzmb and Il12 aacrjournals.orgresearchgate.net.
Flow Cytometry for Immune Cell Phenotyping and Quantification
Flow cytometry is a widely utilized technique in this compound research for the phenotyping and quantification of immune cell populations, particularly tumor-infiltrating lymphocytes (TILs) aacrjournals.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgaacrjournals.org. This method has been instrumental in understanding the cellular changes induced by this compound both as a monotherapy and in combination with other immunotherapeutic agents.
Research Findings: Studies have shown that this compound treatment leads to an expansion of various immune cell populations. Specifically, it has been observed to increase Natural Killer (NK) cells, CD4 T cells, and CD4 regulatory T cells (Tregs) frontiersin.orgnih.govresearchgate.net. In combination therapies, such as this compound with an anti-PD-1 antibody, flow cytometry revealed a significant increase in the cluster of CD8 T cells expressing key effector molecules like Granzyme B (Gzmb), Perforin 1 (Prf1), Cytotoxic T-Lymphocyte Associated Protein 4 (Ctla4), and Inducible T Cell Costimulator (Icos) nih.govresearchgate.net. Furthermore, combination treatments, for instance, with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, demonstrated a significant decrease in the Treg fraction and the Treg/CD8 ratio within both tumor and spleen tissues nih.gov. While single-cell RNA sequencing (scRNA-seq) analysis indicated an increase in tumor-infiltrating Tregs with this compound monotherapy, in vitro experiments using flow cytometry confirmed that this compound mitigated the suppressive effect of Tregs on T cells and hindered the differentiation of Tregs from CD4 T cells nih.govfrontiersin.org. The frequency of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSC, identified as CD11bLy6g) in 4T1 tumors was also significantly reduced following combination treatment with an anti-PD-1 antibody aacrjournals.org.
Table 1: Immune Cell Population Changes by Flow Cytometry in this compound Research
| Immune Cell Population | Treatment Regimen | Observed Change | Reference |
| NK cells | This compound monotherapy | Expansion | frontiersin.orgnih.govresearchgate.net |
| CD4 T cells | This compound monotherapy | Expansion | frontiersin.orgnih.govresearchgate.net |
| CD4 Tregs | This compound monotherapy | Expansion (tumor infiltration), Decreased differentiation in vitro | nih.govfrontiersin.orgnih.govresearchgate.net |
| CD8 T cells | This compound + anti-PD-1 antibody | Increased cluster expressing Gzmb, Prf1, Ctla4, Icos; Increased effector memory T cells | aacrjournals.orgnih.govresearchgate.net |
| Treg fraction/CD8 ratio | This compound + IDO1 inhibitor | Significant decrease (tumor & spleen) | nih.gov |
| PMN-MDSC (CD11bLy6g) | This compound + anti-PD-1 antibody | Significant decrease (4T1 tumor) | aacrjournals.org |
Single-Cell RNA Sequencing for Transcriptomic Analysis of Immune Cells
Single-cell RNA sequencing (scRNA-seq) has been employed to conduct a detailed transcriptomic analysis of immune cells within the tumor microenvironment following this compound treatment nih.govfrontiersin.orgnih.govresearchgate.net. This high-resolution technique allows for the identification of distinct cell subsets and their gene expression profiles, providing deeper insights into this compound's immunomodulatory mechanisms.
Research Findings: In studies involving this compound, approximately 5,000 cells from both vehicle and this compound-treated groups were subjected to scRNA-seq, yielding an average of 3,000 detectable genes per cell nih.gov. Analysis of the gene expression profiles allowed for the segregation of cells into distinct clusters, which were then annotated according to their immune cell type nih.gov. The most abundant cell populations identified were F4/80-positive macrophages, followed by NK cells characterized by CD94 expression, and various T cell clusters nih.gov. Notably, scRNA-seq analysis revealed an increase in the proportion of Tregs infiltrating tumors after this compound monotherapy nih.govfrontiersin.org. Furthermore, this compound was observed to stimulate effector cells, including CD8 T cells, leading to the upregulation of interferon-gamma (IFNγ) expression frontiersin.org. When this compound was combined with an anti-PD-1 antibody, scRNA-seq demonstrated a significant increase in the cluster of CD8 T cells expressing Gzmb, Prf1, Ctla4, and Icos nih.govresearchgate.net. This combination also resulted in a marked rise in the M1-like macrophage cluster compared to this compound monotherapy nih.gov.
Table 2: Key Transcriptomic Changes Identified by scRNA-seq in this compound Research
| Cell Type/Cluster | Treatment Regimen | Transcriptomic Observation | Reference |
| Tumor-infiltrating Tregs | This compound monotherapy | Increased proportion | nih.govfrontiersin.org |
| Effector cells (e.g., CD8 T cells) | This compound monotherapy | Upregulation of IFNγ expression | frontiersin.org |
| CD8 T cell cluster | This compound + anti-PD-1 antibody | Significantly increased expression of Gzmb, Prf1, Ctla4, Icos | nih.govresearchgate.net |
| M1-like macrophage cluster | This compound + anti-PD-1 antibody | Marked rise | nih.gov |
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression
Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a sensitive method used in this compound research to quantify specific gene expression levels, providing insights into the molecular pathways affected by the compound nih.govfrontiersin.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.govfrontiersin.org.
Research Findings: qRT-PCR has been utilized to demonstrate that this compound activates bone marrow-derived dendritic cells (BMDCs), leading to the induction of cytokines and the elevation of MHC class II expression, suggesting TLR7-mediated activation nih.gov. In studies combining this compound with radiotherapy (RT), qRT-PCR analysis of tumor-derived mRNA revealed a strong increase in the expression of anti-tumor effector molecules, including Gzmb and Interleukin 12 (Il12) researchgate.netaacrjournals.orgnih.gov. Furthermore, IFNγ-related genes were upregulated by this compound when combined with an anti-PD-1 antibody, with this upregulation being prolonged in the combination group compared to monotherapy groups nih.govfrontiersin.org. Specific genes such as Fas ligand (Fasl) and Indoleamine 2,3-dioxygenase 1 (Ido1) showed highly increased expression in the combination group (this compound + anti-PD-1 antibody), indicating activation of effector cells, including cytotoxic T lymphocytes (CTLs), and the IFNγ receptor pathway within tumors nih.govfrontiersin.org. Baseline gene expression analysis in different tumor models also showed that CT26 tumors expressed high levels of T cell inflamed genes (e.g., Ifng, Fasl, Il15), while 4T1 tumors expressed more immune suppressive genes (e.g., Il10, Csf3) aacrjournals.org. The combination of this compound with an anti-PD-1 antibody increased the expression of IFN-gamma signature genes (Ifng, Cxcl10, Gzmb) in both CT26 and 4T1 models aacrjournals.org.
Table 3: Gene Expression Changes by qRT-PCR in this compound Research
| Gene/Pathway | Treatment Regimen | Observed Change | Reference |
| Cytokines, MHC Class II | This compound (in BMDCs) | Induced secretion/elevation | nih.gov |
| Gzmb, Il12 | This compound + Radiotherapy | Strongly increased expression (tumor) | researchgate.netaacrjournals.orgnih.gov |
| IFNγ-related genes | This compound + anti-PD-1 antibody | Upregulation, prolonged in combination | nih.govfrontiersin.org |
| Fasl, Ido1 | This compound + anti-PD-1 antibody | Highly increased expression | nih.govfrontiersin.org |
| IFN-gamma signature genes (Ifng, Cxcl10, Gzmb) | This compound + anti-PD-1 antibody | Increased expression (CT26 & 4T1 tumors) | aacrjournals.org |
Multiplex Immunoassays (e.g., Luminex ELISA) for Cytokine/Chemokine Quantification
Multiplex immunoassays, such as Luminex assays and ELISA, are critical for the simultaneous quantification of multiple cytokines and chemokines in biological samples, providing a comprehensive view of the systemic and local immune responses to this compound nih.govfrontiersin.orgfrontiersin.orgresearchgate.netacs.orgthermofisher.combio-rad.comnih.govmesoscale.com.
Research Findings: Luminex assays have been used to measure cytokine and chemokine levels in CT26 tumor-bearing mouse models following intravenous administration of this compound nih.govfrontiersin.org. These studies revealed that all measured cytokine and chemokine levels increased significantly 2 hours post-administration and returned to baseline levels within 24 hours nih.govfrontiersin.org. ELISA has been specifically employed to quantify IFNα concentration in the supernatant of human primary plasmacytoid dendritic cells (pDCs) after incubation with this compound, confirming its ability to induce IFNα secretion nih.gov. The use of both ELISA and Luminex assays in wild-type and TLR7 knockout mice after this compound administration further confirmed that the observed systemic cytokine response was TLR7-dependent nih.govfrontiersin.org. Additionally, time-course plasma cytokine profiles have been analyzed using these methods to assess whether this compound conjugates might induce a cytokine storm acs.org.
Table 4: Cytokine/Chemokine Quantification by Multiplex Immunoassays in this compound Research
| Analyte Class | Treatment Regimen | Observed Change | Time Point | Reference |
| Cytokines/Chemokines | This compound (i.v. in CT26 mice) | Increased levels | 2 hours post-administration | nih.govfrontiersin.org |
| IFNα | This compound (in human primary pDCs) | Induced secretion | 4 hours post-incubation | nih.gov |
| IFNα, other cytokines | This compound (i.v. in wild-type vs. TLR7 KO mice) | TLR7-dependent systemic response | 2 hours post-administration | nih.govfrontiersin.org |
| Plasma cytokines | This compound conjugates | Profile analysis for cytokine storm assessment | 2 hours post-injection | acs.org |
Bioanalytical Methods for Compound Detection in Biological Samples
Bioanalytical methods are essential for quantifying this compound and its derivatives in biological matrices, providing critical pharmacokinetic data such as absorption, distribution, metabolism, and excretion aacrjournals.orgacs.orgasianjpr.com.
Research Findings: Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) has been used to determine the concentration of this compound in blood samples nih.gov. Pharmacokinetic analysis in CT26 tumor-bearing mice demonstrated that this compound levels in the blood rapidly decreased to below the lower limit of quantification within 6 hours of administration, indicating a short body half-life of 0.69 hours nih.gov. This rapid elimination is partly attributed to its excretion via organic anion transporting peptide (OATP) transporters aacrjournals.org. Furthermore, a specific bioanalytical method was developed to measure the total amount of this compound in mouse plasma when it was conjugated to dextran (B179266) (forming 5DEX-0509R) acs.org. This method involved the hydrolytic degradation of the amide bond of 5DEX-0509R acs.org. The analysis showed that 5DEX-0509R also exhibited rapid clearance, with a half-life of 0.461 hours acs.org. Notably, free this compound was not detected without alkaline treatment of the plasma, suggesting the conjugation was highly stable within the mouse body acs.org.
Table 5: Pharmacokinetic Parameters of this compound in Mouse Models
| Compound | Method of Detection | Half-life (t) | Observation | Reference |
| This compound | LC-MS/MS | 0.69 hours | Rapid elimination from blood | nih.gov |
| 5DEX-0509R | Bioanalytical method (hydrolytic degradation + LC-MS/MS) | 0.461 hours | Rapid clearance, stable conjugation | acs.org |
Future Research Directions and Translational Perspectives
Detailed Elucidation of Intracellular Signaling Cascades Triggered by DSP-0509 in Specific Immune Cell Subsets
Future investigations should focus on comprehensively mapping the intracellular signaling cascades activated by this compound in distinct immune cell subsets. While it is known that this compound activates TLR7, leading to type I interferon secretion and activation of cytotoxic T-lymphocytes, a more granular understanding of the downstream pathways in specific cell types is crucial. cancer.govnih.govbiospace.comfrontiersin.org Research could delve into the precise activation of adaptor proteins like MyD88 and TRIF, the subsequent nuclear translocation of transcription factors such as NF-κB and IRFs, and the resulting gene expression profiles in plasmacytoid dendritic cells (pDCs), bone marrow-derived dendritic cells (BMDCs), macrophages, and T cells. frontiersin.orgfigshare.comaacrjournals.org Such studies could employ advanced proteomic and phosphoproteomic analyses to identify key phosphorylation events and protein-protein interactions that mediate this compound's effects, providing insights into cell-specific responses and potential targets for pathway modulation.
Comprehensive Characterization of the Spatiotemporal Dynamics of Immune Cell Interactions in the Tumor Microenvironment
A critical area for future research involves the comprehensive characterization of how this compound influences the spatiotemporal dynamics of immune cell interactions within the tumor microenvironment (TME). Studies have indicated that this compound can modulate diverse immune cells in the cancer microenvironment, including inducing the expansion of Natural Killer (NK) cells, CD4+ T cells, and CD4+ regulatory T cells (Tregs), and changing M2 macrophages to antitumor M1 macrophages. frontiersin.orgnih.govlarvol.comacs.orgnih.govnih.gov Future work should utilize advanced imaging techniques, such as multiplex immunofluorescence and in vivo microscopy, combined with single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics, to delineate the precise location, movement, and functional interactions of these immune cell populations over time following this compound administration. frontiersin.orgnih.gov This would provide a dynamic view of how this compound reshapes the TME, fosters immune cell infiltration, and facilitates productive anti-tumor immune responses, particularly in converting "cold" tumors into "hot" immune-responsive environments. aacrjournals.org
Optimization of Combination Regimens, Dosing Schedules, and Sequencing Strategies in Preclinical Settings
Given this compound's demonstrated synergistic anti-tumor immunity when combined with various immune therapies, including anti-PD-1 antibodies, anti-CTLA-4 antibodies, AXL inhibitors, IDO1 inhibitors, and radiation therapy, extensive preclinical optimization of combination regimens is warranted. frontiersin.orgnih.govfrontiersin.orgaacrjournals.orglarvol.comresearchgate.netresearchgate.net Future studies should systematically evaluate different dosing schedules, frequencies, and sequencing strategies of this compound with these agents in diverse syngeneic tumor models. The goal is to identify optimal combinations that maximize synergistic anti-tumor effects while minimizing potential off-target immune activation. This includes investigating the impact of treatment order (e.g., this compound before, concurrently with, or after other therapies) on immune cell activation, infiltration, and long-term anti-tumor memory.
Development of Novel Delivery Systems and Prodrug Formulations for Enhanced Efficacy and Specificity (e.g., D-TAC technology)
The development of novel delivery systems and prodrug formulations represents a significant future research direction to enhance the efficacy and specificity of this compound. The dextran-based TAM targeting activating conjugate (D-TAC) technology, which utilizes tumor-associated macrophages (TAMs) to deliver this compound (e.g., 5DEX-0509R), has shown promise in targeting CD206 high M2-type macrophages and inducing their conversion to M1-type. larvol.comacs.orgnih.govnih.gov Future research should further refine D-TAC technology, exploring different dextran (B179266) sizes, conjugation chemistries, and alternative targeting moieties to improve tumor-specific delivery and reduce systemic exposure of the active compound. Investigation into other nanoparticle-based strategies, liposomal formulations, or prodrug approaches that enable controlled release or activation specifically within the TME could further enhance therapeutic index and reduce potential systemic immunostimulatory effects.
Discovery and Validation of Novel Predictive and Pharmacodynamic Biomarkers for Response to this compound-Based Therapies
Identifying and validating novel predictive and pharmacodynamic biomarkers is crucial for guiding the clinical application of this compound. Preclinical data suggest that CD8+ T cell infiltration in tumors before treatment correlates with anti-tumor efficacy, and gene expression analyses have identified T cell inflamed genes (e.g., Ifng, Fasl, Il15) and immune suppressive genes (e.g., Il10, Csf3) that characterize different tumor responses. frontiersin.orgaacrjournals.orgresearchgate.net Future research should focus on discovering additional biomarkers, potentially through comprehensive genomic, transcriptomic, and proteomic profiling of tumor biopsies and liquid biopsies (e.g., circulating tumor DNA, circulating immune cells, plasma cytokines) from preclinical models and early clinical studies. The validation of these biomarkers will enable patient stratification for this compound-based therapies, predict treatment response, and monitor pharmacodynamic effects in real-time, facilitating personalized treatment strategies.
Comparative Studies with Other TLR Agonists and Emerging Immunomodulators to Delineate Unique Attributes of this compound
Comparative studies between this compound and other TLR agonists, as well as other emerging immunomodulators, are essential to delineate its unique attributes and define its optimal therapeutic niche. While this compound is a TLR7 agonist, comparing its specific immune activation profile, cytokine induction patterns, and effects on diverse immune cell populations (e.g., pDCs, macrophages, T cells, B cells) against other TLR agonists (e.g., TLR3, TLR9 agonists) and different classes of immunomodulators will highlight its distinct advantages. frontiersin.orgnih.govfrontiersin.orgnih.gov Such studies should assess differences in efficacy, mechanism of action, and potential for combination therapy, providing a clearer understanding of when and how this compound offers a superior or complementary approach in the evolving landscape of cancer immunotherapy.
Investigation of this compound's Potential in Overcoming Resistance Mechanisms to Existing Immunotherapies
A significant area for future investigation is this compound's potential to overcome resistance mechanisms to existing immunotherapies, particularly immune checkpoint inhibitors (ICIs). This compound has been shown to enhance the anti-tumor immune effects of anti-PD-1 antibodies by inducing type I interferons via activation of dendritic cells and cytotoxic T-lymphocytes, and to synergistically suppress tumors with oxaliplatin (B1677828) by changing M2 macrophages to M1 macrophages. frontiersin.orglarvol.comnih.govresearchgate.net Future research should systematically explore how this compound can reverse or circumvent known mechanisms of resistance, such as those related to T cell exclusion, immune suppressive TME components (e.g., myeloid-derived suppressor cells, regulatory T cells), or alterations in antigen presentation pathways. frontiersin.orgaacrjournals.orgnih.gov This could involve preclinical models of ICI-resistant tumors and mechanistic studies to identify the specific cellular and molecular pathways through which this compound restores or enhances anti-tumor immunity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
